molecular formula C20H19N3O4S2 B2391677 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 540507-32-2

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No.: B2391677
CAS No.: 540507-32-2
M. Wt: 429.51
InChI Key: FYTBCMIWHZNNSY-UHFFFAOYSA-N
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Description

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholinosulfonyl group and a phenylthiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the benzamide core, followed by the introduction of the morpholinosulfonyl group and the phenylthiazolyl group through various organic reactions. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-3-(4-phenylthiazol-2-yl)thiazolidin-4-one: Similar structure but with a thiazolidinone core.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Shares the benzamide core but with a triazole group.

    Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: Similar thiazole ring structure but with different substituents.

Uniqueness

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is unique due to the presence of both the morpholinosulfonyl and phenylthiazolyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-5-2-1-3-6-15)16-7-4-8-17(13-16)29(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTBCMIWHZNNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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